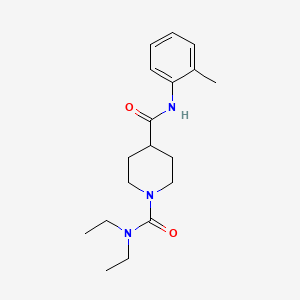![molecular formula C20H14BrFN2O2 B6050300 N-{4-[(4-bromobenzoyl)amino]phenyl}-3-fluorobenzamide](/img/structure/B6050300.png)
N-{4-[(4-bromobenzoyl)amino]phenyl}-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-bromobenzoyl)amino]phenyl}-3-fluorobenzamide, also known as GSK461364, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been found to have a strong inhibitory effect on a specific protein called Polo-like kinase 1 (PLK1), which is involved in cell division and is often overexpressed in cancer cells.
Mécanisme D'action
N-{4-[(4-bromobenzoyl)amino]phenyl}-3-fluorobenzamide works by binding to the active site of PLK1, preventing it from carrying out its normal function in cell division. This leads to a disruption of the normal cell cycle and ultimately results in cell death. N-{4-[(4-bromobenzoyl)amino]phenyl}-3-fluorobenzamide has been found to be highly selective for PLK1, with little or no effect on other kinases.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, N-{4-[(4-bromobenzoyl)amino]phenyl}-3-fluorobenzamide has also been studied for its effects on other biological processes. For example, it has been shown to have a role in regulating the circadian rhythm, and it has been found to have anti-inflammatory properties. However, the primary focus of research on N-{4-[(4-bromobenzoyl)amino]phenyl}-3-fluorobenzamide has been its potential use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-[(4-bromobenzoyl)amino]phenyl}-3-fluorobenzamide in lab experiments is its high selectivity for PLK1, which makes it a useful tool for studying the role of this protein in cell division and cancer. However, one limitation is that it is a small molecule inhibitor, which means that it may not be as effective as other types of inhibitors in certain contexts. Additionally, the synthesis of N-{4-[(4-bromobenzoyl)amino]phenyl}-3-fluorobenzamide can be challenging and time-consuming, which may limit its availability for use in lab experiments.
Orientations Futures
There are several potential future directions for research on N-{4-[(4-bromobenzoyl)amino]phenyl}-3-fluorobenzamide. One area of focus could be on developing more effective and efficient synthesis methods for this compound, which would make it more widely available for use in lab experiments. Another direction could be on exploring the use of N-{4-[(4-bromobenzoyl)amino]phenyl}-3-fluorobenzamide in combination with other cancer therapies, to determine whether it could enhance the effectiveness of existing treatments. Finally, further research could be conducted to better understand the biochemical and physiological effects of N-{4-[(4-bromobenzoyl)amino]phenyl}-3-fluorobenzamide, which could lead to the development of new therapeutic applications for this compound.
Méthodes De Synthèse
The synthesis method for N-{4-[(4-bromobenzoyl)amino]phenyl}-3-fluorobenzamide involves several steps, including the reaction of 4-bromoaniline with 4-bromobenzoyl chloride, followed by the reaction of the resulting intermediate with 3-fluorobenzoyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The overall yield of the synthesis is around 20%, and the purity of the final product is typically greater than 95%.
Applications De Recherche Scientifique
N-{4-[(4-bromobenzoyl)amino]phenyl}-3-fluorobenzamide has been extensively studied for its potential use in cancer treatment. PLK1 is a protein that is involved in cell division, and its overexpression has been linked to the development and progression of many types of cancer. By inhibiting PLK1, N-{4-[(4-bromobenzoyl)amino]phenyl}-3-fluorobenzamide has the potential to halt the growth and division of cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[4-[(4-bromobenzoyl)amino]phenyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFN2O2/c21-15-6-4-13(5-7-15)19(25)23-17-8-10-18(11-9-17)24-20(26)14-2-1-3-16(22)12-14/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZJEITWAPXOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethyl-N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-3-thiophenecarboxamide](/img/structure/B6050225.png)
![5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6050227.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6050229.png)
![N-[(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6050231.png)
![1-sec-butyl-5-(1-methyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6050243.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6050251.png)
![3-{[(1,3-benzodioxol-5-ylcarbonyl)amino]methyl}-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6050267.png)

![2-(dimethylamino)-7-[4-(1H-pyrazol-4-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6050283.png)
![5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B6050288.png)
![1-(3-fluorobenzyl)-5-(1-methyl-1H-imidazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6050295.png)
![1-(diphenylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B6050301.png)
![dimethyl 5-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate](/img/structure/B6050307.png)